Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate

CAS No.: 712-92-5

Cat. No.: VC2286907

Molecular Formula: C8H10N2O4

Molecular Weight: 198.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 712-92-5 |

|---|---|

| Molecular Formula | C8H10N2O4 |

| Molecular Weight | 198.18 g/mol |

| IUPAC Name | ethyl (2E)-2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate |

| Standard InChI | InChI=1S/C8H10N2O4/c1-3-14-6(11)4-5-7(12)10(2)8(13)9-5/h4H,3H2,1-2H3,(H,9,13)/b5-4+ |

| Standard InChI Key | WQYWJEJGDFUXDW-SNAWJCMRSA-N |

| Isomeric SMILES | CCOC(=O)/C=C/1\C(=O)N(C(=O)N1)C |

| SMILES | CCOC(=O)C=C1C(=O)N(C(=O)N1)C |

| Canonical SMILES | CCOC(=O)C=C1C(=O)N(C(=O)N1)C |

Introduction

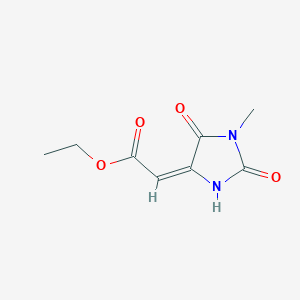

Chemical Identity and Structural Properties

Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate, identified by CAS number 712-92-5, belongs to the class of imidazolidine derivatives characterized by a five-membered heterocyclic ring containing two nitrogen atoms. The compound features a molecular formula of C8H10N2O4 with a precise molecular weight of 198.18 g/mol . Its structure incorporates several key functional groups including an imidazolidine ring with two carbonyl groups (dioxo configuration), a methyl substituent on one nitrogen atom, and an ethyl acetate moiety attached at the 4-position via a ylidene linkage. This structural arrangement contributes to the compound's chemical reactivity and potential biological interactions.

The physical properties of Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate provide crucial information for its identification, purification, and application in various chemical processes. The compound exhibits a melting point of 135°C, which serves as an important physical constant for confirming purity and identity . With a predicted density of 1.390±0.06 g/cm³ and a predicted pKa value of 6.92±0.20, the compound demonstrates moderate acidity that influences its behavior in different pH environments . These properties collectively define its physical characteristics and contribute to its chemical behavior in various reaction conditions.

Structural Isomerism and Configuration

The compound can potentially exist in different stereoisomeric forms, particularly with respect to the ylidene double bond, which may adopt either (E) or (Z) configurations. This stereochemical aspect significantly impacts the compound's three-dimensional structure and consequently its reactivity patterns and biological interactions. Related compounds with similar structural backbones have demonstrated distinct spectroscopic properties based on their stereochemical arrangements, with vinylic protons typically appearing at different chemical shifts depending on their (E) or (Z) configuration .

Spectroscopic Characterization and Analysis

The comprehensive characterization of Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide detailed information about its structural features and chemical properties. These analytical methods are essential for confirming the compound's identity, assessing its purity, and elucidating its three-dimensional structure, particularly in relation to the stereochemistry of the ylidene double bond.

Infrared spectroscopy typically reveals characteristic absorption bands corresponding to the carbonyl groups of the imidazolidine ring and the ester functionality. Based on similar compounds, these carbonyl stretching frequencies would likely appear in the regions of 1760-1780 cm⁻¹ for the imidazolidine carbonyls and 1710-1730 cm⁻¹ for the ester carbonyl, providing diagnostic signatures for structural confirmation . These distinct absorption patterns serve as fingerprints for identifying the compound and verifying its structural integrity.

NMR Spectroscopic Analysis

NMR spectroscopy offers crucial insights into the molecular structure and configuration of Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate. The ¹H-NMR spectrum would typically display characteristic signals including the vinylic proton of the ylidene group, the methyl protons attached to the nitrogen atom, and the ethyl ester protons. Based on analogous compounds, the vinylic proton would appear as a singlet, with its chemical shift providing valuable information about the stereochemical arrangement around the double bond .

The stereochemical assignment of the (E) or (Z) configuration can be verified through Nuclear Overhauser Effect (NOE) experiments, which detect through-space interactions between protons in close proximity. Similar compounds have shown distinct NOE patterns depending on their stereochemistry, with the (E)-isomer typically exhibiting stronger NOE effects between the vinylic proton and adjacent groups compared to the (Z)-isomer . This spectroscopic approach provides definitive evidence for stereochemical assignments and enhances our understanding of the compound's three-dimensional structure.

Biological Activities and Applications

Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate demonstrates significant potential for biological activities, primarily through its capacity to interact with various biological targets via hydrogen bonding and coordination with metal ions or enzymes. The compound's structural features, including the imidazolidine ring and the ylidene moiety, contribute to its ability to engage in specific molecular interactions that may underlie its biological effects. These structural elements provide multiple points for hydrogen bonding and potential coordination with biological macromolecules.

Derivatives of this compound have shown promise in exhibiting antibacterial properties, highlighting its potential significance in pharmaceutical applications. The antibacterial activity likely stems from the compound's ability to interact with specific bacterial targets, potentially disrupting essential cellular processes that lead to bacterial growth inhibition or cell death. This biological activity profile positions the compound as a potential lead structure for the development of novel antibacterial agents, particularly in an era of increasing antibiotic resistance.

Structure-Activity Relationship Considerations

The biological activity of Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate is intimately connected to its molecular structure, with specific functional groups contributing to its interaction with biological targets. The imidazolidine ring serves as a rigid scaffold that positions the carbonyl groups and the ylidene moiety in a specific three-dimensional arrangement, facilitating optimal interactions with target molecules. Additionally, the ethyl ester group provides a potential site for metabolic modification, which could influence the compound's pharmacokinetic properties and biological half-life.

Structural modifications to this compound, such as alterations to the N-methyl group or substitutions on the ethyl ester moiety, could potentially modulate its biological activity profile, leading to derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties. Such structure-activity relationship studies would be valuable for optimizing the compound's therapeutic potential and developing more effective pharmaceutical agents based on this chemical scaffold.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume